molecular formula C17H14ClNO4S2 B11265306 Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B11265306
M. Wt: 395.9 g/mol
InChI Key: GXLMJNAFOXZKLR-UHFFFAOYSA-N
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Description

Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The compound also contains a sulfamoyl group attached to a chlorinated methylphenyl ring and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and benzene derivatives.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced through sulfonation reactions, where a sulfonyl chloride reacts with an amine to form the sulfamoyl group.

    Chlorination and Methylation: The phenyl ring is chlorinated and methylated using reagents such as thionyl chloride and methyl iodide.

    Esterification: The carboxylate ester group is introduced through esterification reactions involving carboxylic acids and alcohols.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylate ester group, converting it to an alcohol.

    Substitution: The chlorinated methylphenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the benzothiophene core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is unique due to its combination of a benzothiophene core, a sulfamoyl group, and a carboxylate ester group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C17H14ClNO4S2

Molecular Weight

395.9 g/mol

IUPAC Name

methyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C17H14ClNO4S2/c1-10-12(18)7-5-8-13(10)19-25(21,22)16-11-6-3-4-9-14(11)24-15(16)17(20)23-2/h3-9,19H,1-2H3

InChI Key

GXLMJNAFOXZKLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC

Origin of Product

United States

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